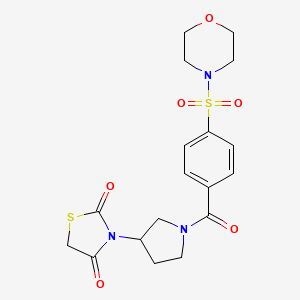
N-(2-hydroxy-1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular weight of “N-(2-hydroxy-1H-indol-3-yl)acetamide” is 190.2 . Its chemical structure includes an indole ring, an amide functional group, and a hydroxyl group.
Physical And Chemical Properties Analysis
“N-(2-hydroxy-1H-indol-3-yl)acetamide” is a white crystalline powder. It is soluble in ethanol and methanol but practically insoluble in water. It has a melting point of 254-255°C .
科学的研究の応用
- Research Findings : (S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SNA), isolated from the Selaginella pulvinata plant, inhibits neuroglioma cell growth by inducing apoptosis. SNA significantly inhibits cell proliferation, suppresses migration, and increases cell cycle arrest. It shows promise as a potential anti-tumor drug against neuroglioma .
- Research Findings : Novel derivatives derived from pyridine and indole, including (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one, were investigated for their in vitro antitubercular activity. These compounds showed potential against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
- Research Findings : Molecular docking studies revealed that indolyl and oxochromenyl xanthenone derivatives exhibit anti-HIV-1 potential .
Anticancer Properties
Antitubercular Activity
Anti-HIV-1 Activity
Antimicrobial Properties
将来の方向性
“N-(2-hydroxy-1H-indol-3-yl)acetamide” has gained attention in recent years due to its potential applications in various fields of research and industry. It shows good therapeutic prospects due to its diverse biological activities and also has an immeasurable potential to be explored for newer therapeutic possibilities .
作用機序
Target of Action
N-(2-hydroxy-1H-indol-3-yl)acetamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
N-(2-hydroxy-1H-indol-3-yl)acetamide has been found to have potent inhibitory activity against melanoma cell proliferation through increasing apoptosis . It has also been investigated for its effects against neuroglioma .
特性
IUPAC Name |
N-(2-hydroxy-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h2-5,12,14H,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEWJTIGRJWVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-1H-indol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[6-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2418420.png)
![4-(1-(2-(2,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2418421.png)

![5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2418426.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide](/img/structure/B2418428.png)

![2,5-dichloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2418431.png)


